Double green
Overview
Description
The term “Double Green” refers to a compound or method that adheres to the principles of green chemistry and sustainability. This compound is often used in the context of environmentally friendly processes and materials, aiming to minimize the environmental impact and enhance the efficiency of chemical reactions. The “this compound” concept emphasizes the use of renewable resources, reduction of hazardous substances, and energy-efficient processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “Double Green” compounds typically involves green synthesis methods. One such method is the double emulsion-simple coacervation technique, which is used to synthesize chitosan microcapsules. This method employs plant-derived materials and avoids the use of volatile organic solvents . Another example is the green activation method, which uses citric acid and potassium ferrate as activators to transform sludge into activated carbon .
Industrial Production Methods: In industrial settings, the production of “this compound” compounds often involves large-scale processes that prioritize sustainability. For instance, the green activation method can be applied to carbonize sludge and treat dye wastewater in an environmentally friendly manner . These methods are designed to be scalable and efficient, ensuring minimal environmental impact while maintaining high production yields.
Chemical Reactions Analysis
Types of Reactions: “Double Green” compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by green catalysts and solvents to ensure eco-compatibility .
Common Reagents and Conditions: Common reagents used in these reactions include citric acid, potassium ferrate, and other environmentally benign substances. The reaction conditions are typically mild, avoiding extreme temperatures and pressures to reduce energy consumption and minimize the formation of hazardous by-products .
Major Products Formed: The major products formed from these reactions depend on the specific application. For example, the green activation method produces activated carbon with a high specific surface area and abundant functional groups, which can be used for adsorption applications .
Scientific Research Applications
“Double Green” compounds have a wide range of scientific research applications across various fields:
Chemistry: In chemistry, these compounds are used as green catalysts and solvents for sustainable multi-component reactions, such as the Mannich, Hantzsch, and Biginelli reactions . They are also employed in the synthesis of heterocycles and other organic compounds .
Biology: In biology, “this compound” compounds are used for the synthesis of biocompatible materials, such as chitosan microcapsules, which have applications in drug delivery and tissue engineering .
Medicine: In medicine, these compounds are explored for their potential in developing eco-friendly pharmaceuticals and medical devices. For example, chitosan microcapsules can be used for controlled drug release and antibacterial coatings .
Industry: In industrial applications, “this compound” compounds are used for environmental remediation, such as the treatment of dye wastewater and the production of slow-release fertilizers . They are also employed in the synthesis of metal and metal oxide nanoparticles for various industrial processes .
Mechanism of Action
The mechanism of action of “Double Green” compounds varies depending on their specific application. Generally, these compounds exert their effects through environmentally friendly pathways that minimize the generation of hazardous by-products. For example, the green activation method involves the use of citric acid and potassium ferrate to activate carbon, enhancing its adsorption capacity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Dialkyl Carbonates: These are safe, green reagents and solvents used in the synthesis of heterocycles.
Green Catalysts and Solvents: These are used in sustainable multi-component reactions and are known for their eco-compatibility.
Biochar-Based Slow-Release Fertilizers: These are used in agriculture to enhance nutrient management and reduce environmental pollution.
Uniqueness: “Double Green” compounds stand out due to their dual focus on green synthesis and environmental sustainability. They are designed to be both effective and eco-friendly, making them ideal for applications that require minimal environmental impact.
Properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3.2ClH/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7;;/h8-19H,1-7H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCZIOOZPIDHAB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889419 | |
Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; [Mallinckrodt Baker MSDS] | |
Record name | Methyl green | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15504 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
82-94-0, 54327-10-5 | |
Record name | Methyl green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl Green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054327105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N,N,N-trimethyl-, chloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N,N-trimethylanilinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL GREEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P7U4T9BXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is meant by "double green" in the context of material science?
A1: "this compound" generally refers to materials or processes that are both environmentally friendly and economically viable. This can involve using renewable resources, minimizing waste and pollution, and creating products with improved performance and longevity. [, , , , ]
Q2: Can you provide examples of "this compound" materials in use?
A2: Several research papers highlight the use of plant-based materials like chitosan [] and cardanol [] as potential "this compound" alternatives. Chitosan, derived from crustacean shells, is explored for its antimicrobial properties in silver nanoparticle synthesis []. Cardanol, extracted from cashew nutshell liquid, shows promise as a biodegradable plasticizer for polylactide (PLA) [].
Q3: How is "this compound" relevant to the cocoa industry?
A3: In cocoa production, "this compound" signifies increasing yields while minimizing environmental impact. This involves adopting sustainable farming practices, using organic fertilizers, and integrating shade trees to promote biodiversity. [, , ]
Q4: What are the advantages of using tartaric acid esters as plasticizers for PLA?
A4: Tartaric acid esters, derived from renewable tartaric acid, demonstrate potential as "this compound" plasticizers for PLA due to their biodegradability and ability to enhance PLA's flexibility. Research indicates that esters with short alkyl groups can act as primary plasticizers, yielding blends with elastomeric properties at room temperature. []
Q5: How does the concept of "this compound" apply to waste management in the photovoltaic industry?
A5: In photovoltaic manufacturing, "this compound" emphasizes clean production processes and effective waste management. This includes minimizing fluoride emissions through advanced abatement systems and recycling valuable materials from end-of-life solar panels, as illustrated by the this compound Panel (DGP) process. [, ]
Q6: How can the use of "this compound" materials contribute to mitigating environmental pollution?
A6: By replacing conventional, often petroleum-based, materials with bio-based and biodegradable alternatives, "this compound" initiatives aim to reduce dependence on fossil fuels, minimize waste generation, and lower the overall environmental footprint of various industries. [, , , ]
Q7: What are the environmental concerns associated with conventional agricultural practices, and how can "this compound" approaches address them?
A7: Conventional agriculture often relies heavily on synthetic fertilizers, pesticides, and herbicides, which can lead to soil degradation, water contamination, and biodiversity loss. "this compound" approaches promote sustainable practices like green manuring, organic farming, and integrated pest management to mitigate these adverse effects. [, , ]
Q8: What are the challenges in implementing "this compound" practices, and how can they be overcome?
A8: Transitioning to "this compound" practices can face challenges such as higher upfront costs, lack of awareness among stakeholders, and the need for policy support and technological advancements. Overcoming these challenges requires collaborative efforts from researchers, policymakers, industries, and consumers to promote sustainable development. [, , ]
Q9: Can you elaborate on the concept of a "this compound dividend" in the context of renewable energy and sector coupling?
A9: A "this compound dividend" occurs when promoting renewable energy sources, like through subsidies, leads to emissions reductions in two ways. First, it directly shifts production factors from polluting industries to the cleaner electricity sector. Second, it indirectly reduces emissions by making electric power cheaper compared to fossil fuels, encouraging further adoption of electro-technology. []
Q10: What are some promising areas for future research in "this compound" materials and technologies?
A10: Future research can focus on developing high-performance bio-based materials with tailored properties, optimizing "this compound" processes for scalability and cost-effectiveness, and conducting comprehensive life cycle assessments to evaluate the environmental benefits of these innovations. [, , , , ]
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